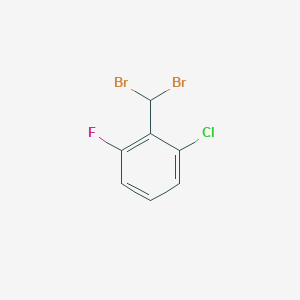
1,3-Dinitro-5-(trifluoromethyl)mesitylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinitro-5-(trifluoromethyl)mesitylene, also known as 5-trifluoromethyl-1,3-dinitromesitylene, is a compound of the aromatic hydrocarbon mesitylene and two nitro groups. It is a white crystalline solid with a melting point of 67-68°C and a density of 1.8 g/cm3. It is soluble in organic solvents such as ether, benzene, and chloroform, and is insoluble in water. 5-trifluoromethyl-1,3-dinitromesitylene is an important intermediate in the synthesis of organic compounds, and is used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene is not well understood, but it is believed to involve the formation of reactive intermediates, such as nitrenes and nitroso compounds, which can then react with other molecules to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene are not well understood. However, it is known that the compound is toxic and can cause irritation to the skin and eyes. It is also believed to be a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene in laboratory experiments include its ease of synthesis and its ability to react with a variety of other molecules. The main limitation is its toxicity, which makes it unsuitable for use in experiments involving animals or humans.
Zukünftige Richtungen
Future research on 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene could focus on developing safer synthesis methods and investigating the compound’s biochemical and physiological effects. In addition, further research could be done to explore the compound’s potential applications in the synthesis of novel heterocyclic compounds, polymers, and dyes. Finally, research could be done to explore the compound’s potential use as a pesticide or pharmaceutical.
Synthesemethoden
1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene can be synthesized in a two-step process. In the first step, mesitylene is reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to form 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-mesitylene. In the second step, 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-mesitylene is reacted with nitric acid to form 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene.
Wissenschaftliche Forschungsanwendungen
1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other compounds. It has also been used in the synthesis of novel heterocyclic compounds, such as pyridines and quinolines. In addition, 1,3-Dinitro-5-(trifluoromethyl)mesityleneethyl-1,3-dinitromesitylene has been used in the synthesis of polymers and dyes.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-2,4-dinitro-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-4-7(10(11,12)13)5(2)9(15(18)19)6(3)8(4)14(16)17/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHGEVJHGNWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














